XDM-CBP Binding Affinity for CBP and p300 Bromodomains: Quantitative Kd Comparison vs. SGC-CBP30 and I-CBP112
XDM-CBP binds to the CBP bromodomain with a Kd of 0.23 µM and to the p300 bromodomain with a Kd of 0.47 µM [1]. In contrast, SGC-CBP30 binds CBP with a Kd of 0.021 µM (21 nM) and p300 with a Kd of 0.032 µM (32 nM) [2], representing approximately 11-fold and 15-fold higher potency, respectively. I-CBP112 binds CBP with a Kd of 0.151 µM (151 nM) and p300 with a Kd of 0.167 µM (167 nM) , placing XDM-CBP at approximately 1.5-fold lower potency for CBP and 2.8-fold lower for p300. XDM-CBP thus provides a distinct potency window that may be advantageous for dose-response studies where extreme potency could obscure target engagement dynamics.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | CBP: 0.23 µM; p300: 0.47 µM |
| Comparator Or Baseline | SGC-CBP30: CBP 0.021 µM, p300 0.032 µM; I-CBP112: CBP 0.151 µM, p300 0.167 µM |
| Quantified Difference | XDM-CBP is 11-fold less potent for CBP and 15-fold less potent for p300 vs. SGC-CBP30; 1.5-fold less potent for CBP and 2.8-fold less potent for p300 vs. I-CBP112 |
| Conditions | Isothermal titration calorimetry (ITC) or fluorescence polarization assays (binding assay context inferred from vendor datasheets; primary references: Hügle et al. Angew. Chem. Int. Ed. 2017 for XDM-CBP; Hammitzsch et al. for SGC-CBP30; Chekler et al. for I-CBP112) |
Why This Matters
Procurement decisions require understanding where XDM-CBP sits on the potency spectrum relative to alternative CBP/p300 inhibitors, as different experimental designs may require distinct potency ranges.
- [1] Hügle M, Lucas X, Ostrovskyi D, et al. Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles. Angew Chem Int Ed Engl. 2017;56(41):12476-12480. PMID: 28766825. (Kd values verified via ProbeChem product datasheet: http://www.probechem.com/products_XDM-CBP.html) View Source
- [2] TargetMol. SGC-CBP30 Product Datasheet. TargetMol. View Source
